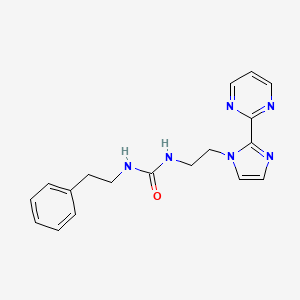
1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea, also known as PEP005, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. PEP005 is classified as a diterpene ester and is derived from the plant resin Euphorbia peplus.
科学的研究の応用
1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anti-tumor activity in various cancer cell lines, including melanoma, prostate, and breast cancer. 1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea has also been studied for its potential use in the treatment of actinic keratosis, a precancerous skin condition.
作用機序
Mode of Action
It is suggested that the compound may interact with its targets in a similar manner to other anticancer agents that contain pyridine and urea moieties . These agents typically inhibit VEGFR2, a key receptor involved in angiogenesis, the process by which new blood vessels form from pre-existing vessels .
Biochemical Pathways
Given the potential inhibition of vegfr2, it can be inferred that the compound may affect angiogenesis-related pathways .
Pharmacokinetics
The compound’s physical and chemical properties such as density (1273g/cm3), boiling point (4339ºC at 760 mmHg), and molecular weight (25834200) are available . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Similar compounds with pyridine and urea moieties have demonstrated anticancer activity, particularly against breast and colon cancer cell lines .
実験室実験の利点と制限
1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea has several advantages for lab experiments. It is highly soluble in organic solvents, making it easy to dissolve in cell culture media. 1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea is also stable under a wide range of conditions, making it easy to handle and store. However, 1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea has some limitations for lab experiments. It is a highly potent compound, and care must be taken to ensure that it is used at the appropriate concentrations. 1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea is also expensive, which may limit its use in some experiments.
将来の方向性
There are several future directions for the study of 1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea. One area of research is the development of novel formulations of 1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea for use in cancer treatment. Another area of research is the identification of biomarkers that can predict the response to 1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea treatment. Additionally, further studies are needed to investigate the potential use of 1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea in combination with other cancer treatments. Finally, the development of 1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea analogs with improved pharmacokinetic properties is an area of active research.
Conclusion
1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a synthetic compound that has shown promise as a potential cancer treatment. Its mechanism of action involves the activation of PKC enzymes, which leads to the activation of several downstream signaling pathways. 1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea has several biochemical and physiological effects, including anti-tumor, anti-inflammatory, and immunomodulatory effects. While 1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea has some limitations for lab experiments, its potential use in cancer treatment makes it an area of active research.
合成法
The synthesis of 1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea involves several steps, including the extraction of the resin from Euphorbia peplus, isolation of the active compound, and conversion to the final product. The process is complex and involves several chemical reactions, including esterification and oxidation. The final product is a white crystalline powder that is highly soluble in organic solvents.
特性
IUPAC Name |
1-(2-phenylethyl)-3-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c25-18(22-10-7-15-5-2-1-3-6-15)23-12-14-24-13-11-21-17(24)16-19-8-4-9-20-16/h1-6,8-9,11,13H,7,10,12,14H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIVYIJSMNWBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


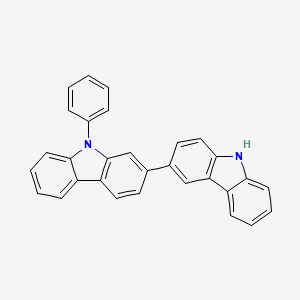


![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2421847.png)

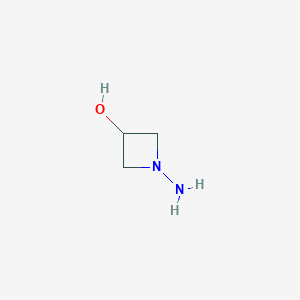
![3-(4-chlorophenyl)-1-isopropyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2421850.png)
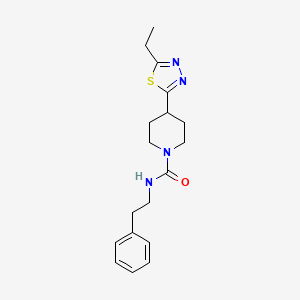
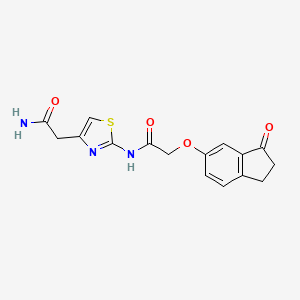
![6-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2421855.png)

![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide](/img/structure/B2421859.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2421861.png)